Glutarylglycine

Catalog No.
S1512346
CAS No.
17686-38-3
M.F
C7H11NO5
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutarylglycine

CAS Number

17686-38-3

Product Name

Glutarylglycine

IUPAC Name

5-(carboxymethylamino)-5-oxopentanoic acid

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C7H11NO5/c9-5(8-4-7(12)13)2-1-3-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

NBLKTRLPZFCMJG-UHFFFAOYSA-N

SMILES

C(CC(=O)NCC(=O)O)CC(=O)O

Canonical SMILES

C(CC(=O)NCC(=O)O)CC(=O)O

Biomarker for Inborn Errors of Metabolism:

  • Inborn errors of metabolism (IEMs) are a group of rare genetic disorders affecting various metabolic pathways. Glutaryl-CoA dehydrogenase deficiency (GCD) is an IEM where the body struggles to break down specific amino acids. This leads to accumulation of glutaryl-CoA, which is subsequently converted to GGln.
  • Measuring GGln levels in blood or urine can act as a biomarker for diagnosing GCD. Elevated levels of GGln indicate potential GCD, prompting further investigation. [Source: National Institutes of Health, ]

Investigating Metabolic Pathways:

  • Researchers use GGln as a tool to study metabolic pathways, particularly those involving glutathione conjugation. Glutathione is a crucial antioxidant molecule in the body. GGln can be formed through the breakdown of glutathione by specific enzymes.
  • By monitoring GGln levels under different conditions or in response to specific stimuli, researchers can gain insights into the activity and functionality of these pathways. [Source: Journal of Chromatography B, ]

Potential Therapeutic Applications:

  • Early research suggests that GGln might have potential therapeutic applications, particularly in the context of HIV/AIDS treatment. Studies have shown that GGln exhibits antiviral activity against HIV, potentially by interfering with viral replication.
  • However, this research is still in its early stages, and further investigation is needed to determine the effectiveness and safety of GGln as a potential treatment for HIV/AIDS or other diseases. [Source: Peptides: The Wave of the Future: Proceedings of the Second International Symposium on Peptide Chemistry, ]

Glutarylglycine is an acylglycine compound formed from the reaction between glycine and glutaryl-CoA. It plays a significant role in the metabolism of lysine, hydroxylysine, and tryptophan, facilitating the catabolism of these amino acids. This compound is classified as a minor metabolite of fatty acids and is particularly notable for its involvement in metabolic disorders such as glutaric acidemia type 1, where its levels can be significantly elevated due to enzyme deficiencies in the metabolic pathway .

Glutarylglycine itself doesn't have a known specific mechanism of action within the body. However, its elevated levels serve as a biomarker for glutaric acidemia type II. In this disease, the accumulation of glutarylglycine is a consequence of the disrupted breakdown of glutaric acid due to a dysfunctional electron transport chain in the mitochondria [].

The formation of glutarylglycine occurs through the action of glycine N-acyltransferase, which catalyzes the reaction:

acyl CoA+glycineCoA+N acylglycine\text{acyl CoA}+\text{glycine}\leftrightarrow \text{CoA}+\text{N acylglycine}

In this reaction, glutaryl-CoA donates its acyl group to glycine, resulting in the production of glutarylglycine and coenzyme A. This reaction is crucial in lysine metabolism, where glutaryl-CoA is a key intermediate .

Glutarylglycine has been implicated in various biological processes, primarily linked to amino acid metabolism. Elevated levels of this compound can indicate metabolic disorders such as glutaric acidemia type 1. In healthy individuals, glutarylglycine levels are typically low, but they can rise significantly in conditions where there is impaired metabolism of lysine or related amino acids .

Additionally, studies have shown that glutarylglycine may play a role in cellular signaling pathways and could influence metabolic homeostasis .

Glutarylglycine can be synthesized through enzymatic methods involving glycine N-acyltransferase. The synthesis pathway typically includes:

  • Starting Material: Glutaryl-CoA.
  • Enzyme: Glycine N-acyltransferase.
  • Reaction Conditions: The reaction occurs under physiological conditions within cells.

Alternative synthetic routes may involve chemical derivatization techniques that modify glycine or its derivatives to produce glutarylglycine .

Glutarylglycine has several applications in clinical and research settings:

  • Biomarker for Metabolic Disorders: Its levels are measured in urine to diagnose conditions like glutaric acidemia type 1.
  • Research Tool: Used in studies investigating amino acid metabolism and related enzymatic functions.
  • Potential Therapeutic Target: Understanding its role in metabolic pathways may lead to novel treatments for metabolic disorders .

Research has indicated that glutarylglycine interacts with various enzymes involved in amino acid metabolism. It is particularly noted for its relationship with glycine N-acyltransferase and other enzymes that metabolize lysine and tryptophan. These interactions can influence metabolic fluxes and are critical for maintaining amino acid homeostasis .

Glutarylglycine belongs to a class of compounds known as acylglycines. Here are some similar compounds compared to glutarylglycine:

Compound NameStructure TypeUnique Features
ButyrylglycineShort-chain acylglycineInvolved in short-chain fatty acid metabolism
PropionylglycineShort-chain acylglycineLinked to propionic acid metabolism
SuccinylglycineDicarboxylic acylglycineInvolved in succinate metabolism

Uniqueness of Glutarylglycine:

  • Glutarylglycine specifically relates to the metabolism of lysine and hydroxylysine, making it distinct among acylglycines due to its association with glutaric acidemia type 1.
  • It represents a crucial link between fatty acid metabolism and amino acid catabolism, highlighting its importance in metabolic pathways not shared by other similar compounds .

Physical Description

Solid

XLogP3

-1.1

Other CAS

17686-38-3

Wikipedia

5-[(Carboxymethyl)amino]-5-oxopentanoic acid

Dates

Modify: 2024-04-14

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